9H-Carbazole, 3,6-dichloro-9-[(2-propenyloxy)methyl]-
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Overview
Description
9H-Carbazole, 3,6-dichloro-9-[(2-propenyloxy)methyl]-: is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two chlorine atoms at the 3 and 6 positions and a propenyloxy methyl group at the 9 position. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Carbazole, 3,6-dichloro-9-[(2-propenyloxy)methyl]- typically involves the chlorination of carbazole followed by the introduction of the propenyloxy methyl group. The chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The propenyloxy methyl group can be introduced via an alkylation reaction using allyl bromide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
9H-Carbazole, 3,6-dichloro-9-[(2-propenyloxy)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carbazole quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove the chlorine atoms.
Substitution: Nucleophilic substitution reactions can occur at the chlorine positions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Amines, thiols, potassium carbonate
Major Products Formed
Oxidation: Carbazole quinones
Reduction: Dechlorinated carbazole derivatives
Substitution: Amino or thio-substituted carbazole derivatives
Scientific Research Applications
9H-Carbazole, 3,6-dichloro-9-[(2-propenyloxy)methyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 9H-Carbazole, 3,6-dichloro-9-[(2-propenyloxy)methyl]- depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of chlorine atoms and the propenyloxy methyl group can influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
3,6-Dichloro-9H-carbazole: Lacks the propenyloxy methyl group, making it less versatile in certain applications.
3,6-Dimethyl-9H-carbazole: Contains methyl groups instead of chlorine atoms, resulting in different electronic properties.
3,6-Dibromo-9H-carbazole: Bromine atoms instead of chlorine, which can affect reactivity and applications.
Uniqueness
9H-Carbazole, 3,6-dichloro-9-[(2-propenyloxy)methyl]- is unique due to the combination of chlorine atoms and the propenyloxy methyl group. This structural arrangement imparts distinct electronic and steric properties, making it suitable for specific applications in organic electronics and medicinal chemistry .
Properties
CAS No. |
832691-05-1 |
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Molecular Formula |
C16H13Cl2NO |
Molecular Weight |
306.2 g/mol |
IUPAC Name |
3,6-dichloro-9-(prop-2-enoxymethyl)carbazole |
InChI |
InChI=1S/C16H13Cl2NO/c1-2-7-20-10-19-15-5-3-11(17)8-13(15)14-9-12(18)4-6-16(14)19/h2-6,8-9H,1,7,10H2 |
InChI Key |
BQSRCLSYZAXZMA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCN1C2=C(C=C(C=C2)Cl)C3=C1C=CC(=C3)Cl |
Origin of Product |
United States |
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